molecular formula C24H27N3O4S B1192925 N-[[4-[(naphthalen-2-ylamino)methyl]cyclohexyl]methyl]-2-nitrobenzenesulfonamide

N-[[4-[(naphthalen-2-ylamino)methyl]cyclohexyl]methyl]-2-nitrobenzenesulfonamide

Cat. No. B1192925
M. Wt: 453.56
InChI Key: BPBPTEVVRMSHTB-WGSAOQKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JCF 109 is a bioactive chemical.

Scientific Research Applications

Antibacterial Agents

  • Synthesis and Antibacterial Activity: A study by Abbasi et al. (2015) describes the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides. These compounds, structurally related to the queried compound, showed potent antibacterial properties and moderate to weak enzyme inhibition effects (Abbasi et al., 2015).

Organic Synthesis and Catalysis

  • Catalytic Applications: Syu et al. (2010) utilized a related compound as an organocatalyst for the Michael addition of ketones to nitroolefins. This indicates the potential of similar compounds in catalysis (Syu, Kao, & Lin, 2010).

Fluorescent Probes and Sensing

  • Fluorescent Compounds for Metal Detection: Singh et al. (2020) developed 2-aminoethylpyridine-based fluorescent compounds with structural similarities. These were used as probes for detecting Fe3+ and Hg2+ ions, indicating the potential for related compounds in sensing applications (Singh, Thakur, Raj, & Pandey, 2020).

Chemical Kinetics and Reaction Studies

  • Study of SN2 Substitution Reactions: Research by Graciani et al. (2012) examined the substitution reactions of methyl naphthalene-2-sulfonate and methyl 4-nitrobenzenesulfonate, providing insights into the reactivity of similar sulfonamide compounds (Graciani et al., 2012).

Antimicrobial Activity

  • Antibacterial Evaluation of Sulfonamide Derivatives: Ravichandiran et al. (2015) synthesized and evaluated the antibacterial properties of naphthalene-1,4-dione derivatives. These findings suggest the antimicrobial potential of structurally related sulfonamides (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Photophysical Studies

  • Fluorescent Derivatisation of Amino Acids: A study by Frade et al. (2007) explored the use of naphthalen-1-ylamino compounds for fluorescent derivatisation of amino acids, highlighting the utility of similar compounds in bioanalytical chemistry (Frade, Barros, Moura, & Gonçalves, 2007).

properties

Product Name

N-[[4-[(naphthalen-2-ylamino)methyl]cyclohexyl]methyl]-2-nitrobenzenesulfonamide

Molecular Formula

C24H27N3O4S

Molecular Weight

453.56

IUPAC Name

N-(((1r,4r)-4-((naphthalen-2-ylamino)methyl)cyclohexyl)methyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C24H27N3O4S/c28-27(29)23-7-3-4-8-24(23)32(30,31)26-17-19-11-9-18(10-12-19)16-25-22-14-13-20-5-1-2-6-21(20)15-22/h1-8,13-15,18-19,25-26H,9-12,16-17H2/t18-,19-

InChI Key

BPBPTEVVRMSHTB-WGSAOQKQSA-N

SMILES

O=N(=O)c1ccccc1S(=O)(=O)NC[C@@H]1CC[C@H](CC1)CNc1ccc2c(c1)cccc2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JCF 109;  JCF109;  JCF-109.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[4-[(naphthalen-2-ylamino)methyl]cyclohexyl]methyl]-2-nitrobenzenesulfonamide
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N-[[4-[(naphthalen-2-ylamino)methyl]cyclohexyl]methyl]-2-nitrobenzenesulfonamide
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